

An In-depth Technical Guide to Isoquinoline Carbonitriles and Related Fluorinated Derivatives

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Compound of Interest

Compound Name: 5-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11916656

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Disclaimer: Publicly available scientific data specifically for **5-Fluoroisoquinoline-1-carbonitrile** is exceptionally limited. This guide provides a comprehensive overview based on closely related structural analogs, such as fluorinated isoquinolines and isoquinoline carbonitriles. The experimental protocols and properties described are representative of this chemical class and should be considered as a predictive guide for researchers.

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a significant class of N-heterocyclic aromatic compounds. The isoquinoline nucleus is a core structural motif in numerous natural alkaloids, such as morphine and papaverine, and is prevalent in a wide array of synthetic compounds with diverse pharmacological activities.^{[1][2]} The introduction of substituents like halogens (e.g., fluorine) and carbonitriles can significantly modulate the physicochemical properties and biological activities of the isoquinoline scaffold.^[3] These modifications are a cornerstone of medicinal chemistry, enabling the fine-tuning of molecules for enhanced potency, selectivity, and pharmacokinetic profiles. Consequently, compounds like fluorinated isoquinoline carbonitriles are of high interest to researchers in drug discovery for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.^{[2][4][5][6][7]}

Chemical Properties and Structure

While specific experimental data for **5-Fluoroisoquinoline-1-carbonitrile** is not available, its properties can be estimated based on its structure and data from analogous compounds. The table below summarizes key properties for the target compound (predicted) and related, publicly documented molecules.

Property	5-Fluoroisoquinoline-1-carbonitrile (Predicted)	5-Fluoroisoquinoline[8]	1-Chloroisoquinoline-5-carbonitrile[9][10]	Indole-5-carbonitrile[11]
Molecular Formula	C ₁₀ H ₅ FN ₂	C ₉ H ₆ FN	C ₁₀ H ₅ ClN ₂	C ₉ H ₆ N ₂
Molecular Weight	172.16 g/mol	147.15 g/mol	188.61 g/mol	142.16 g/mol
IUPAC Name	5-Fluoroisoquinoline-1-carbonitrile	5-Fluoroisoquinoline	1-Chloroisoquinoline-5-carbonitrile	1H-Indole-5-carbonitrile
SMILES	<chem>C1=CC=C2C(=C1F)C=CN=C2C#N</chem>	<chem>C1=CC=C2C(=C1F)C=CN=C2</chem>	<chem>C1=CC(=C2C=CNC(=C2C1)Cl)C#N</chem>	<chem>C1=C(C=C2C1=CNC=C2)C#N</chem>
InChI Key	(Not available)	(Not available)	CXFDSWMDWPVWKF-UHFFFAOYSA-N	JGXGHDNVLJPJSL-UHFFFAOYSA-N
LogP (Predicted)	(Not available)	2.37	(Not available)	2.4
Melting/Boiling Point	(Not available)	(Not available)	(Not available)	(Not available)

Experimental Protocols

The synthesis and characterization of novel isoquinoline derivatives involve multi-step organic synthesis followed by rigorous spectroscopic analysis.

The synthesis of functionalized isoquinolines often involves building the heterocyclic ring system from simpler precursors or modifying a pre-existing isoquinoline core. For instance, the

synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride proceeds via sulfonation of a 4-fluoroisoquinoline intermediate, followed by halogenation.^{[12][13][14]} A researcher might adapt known chemical transformations, such as nucleophilic aromatic substitution or Sandmeyer reactions on amino-isoquinolines, to introduce the nitrile group at the C1 position.

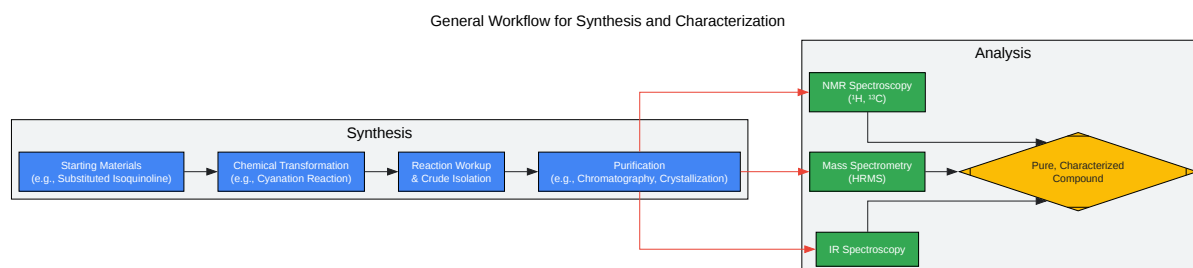
Exemplary Protocol: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride^{[12][13][14]}

- **Sulfonation:** 4-Fluoroisoquinoline or its salt is reacted with sulfuric anhydride. The reaction is typically maintained at a controlled temperature (e.g., 20-40°C) for several hours (e.g., 10-15 hours).^[13]
- **Halogenation:** A halogenating reagent, such as thionyl chloride or phosphorus oxychloride, is added to the reaction mixture containing the newly formed 4-fluoroisoquinoline-5-sulfonic acid.^[13]
- **Heating:** The mixture is heated (e.g., to 70°C) for a few hours to drive the conversion of the sulfonic acid to the sulfonyl chloride.^[12]
- **Workup and Isolation:** The reaction is carefully quenched with ice water. The product is extracted into an organic solvent (e.g., methylene chloride). The organic layer is washed, dried over sodium sulfate, and the solvent is evaporated.
- **Purification:** The crude product can be purified by crystallization, often after converting it to a hydrochloride salt to facilitate handling and purification.^[12]

The definitive identification of a novel compound like **5-Fluoroisoquinoline-1-carbonitrile** requires a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region would show a complex pattern of doublets and triplets, with coupling constants indicating the substitution pattern on the rings.^{[15][16]}
 - ¹³C NMR: Reveals the number of unique carbon atoms. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift (typically ~115-125 ppm), while carbons attached to the fluorine atom would show a large C-F coupling constant.^{[15][16]}

- Mass Spectrometry (MS):
 - Determines the molecular weight of the compound by identifying the molecular ion peak (M^+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition ($C_{10}H_5FN_2$). Fragmentation patterns can provide further structural clues.[17]
- Infrared (IR) Spectroscopy:
 - Identifies characteristic functional groups. A sharp, strong absorption band around $2220\text{--}2240\text{ cm}^{-1}$ would be indicative of the nitrile ($C\equiv N$) stretching vibration.[11] A band in the $1000\text{--}1400\text{ cm}^{-1}$ region would suggest the presence of a C-F bond.[18]



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Caption: General experimental workflow for synthesis and analysis.

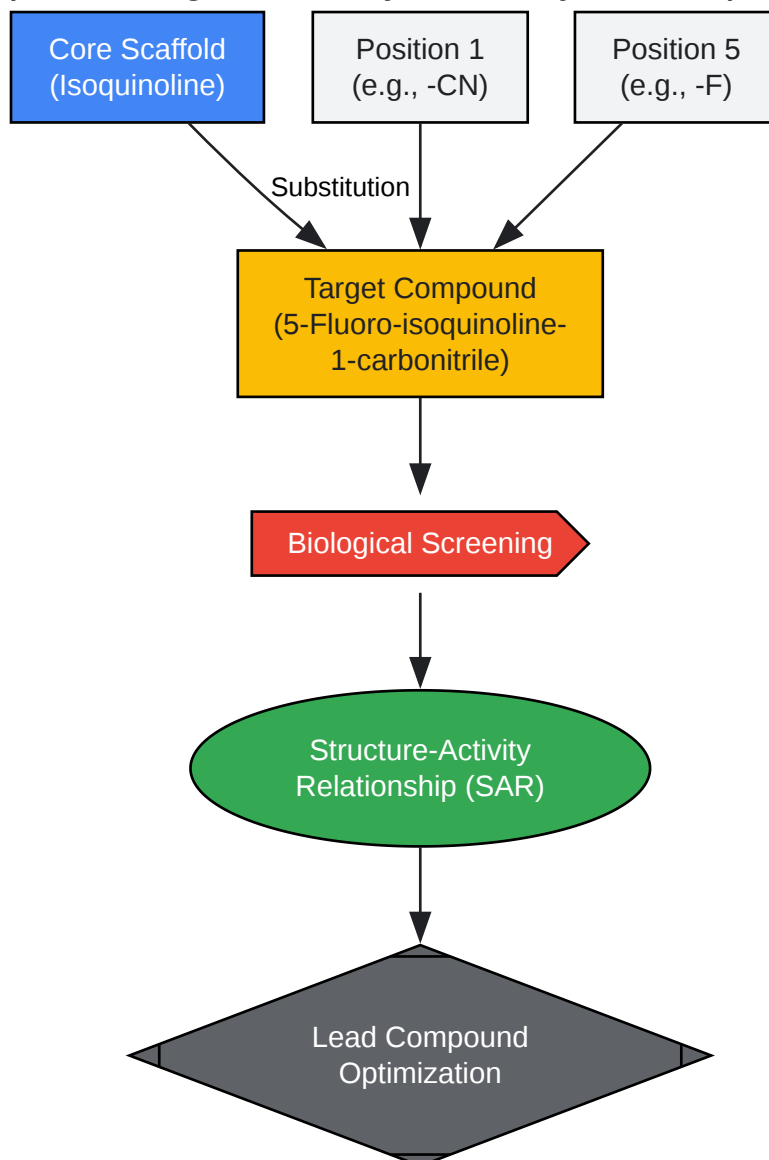
Potential Biological Activity and Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its role in compounds that exhibit a wide range of biological activities. The incorporation of a fluorine

atom can enhance metabolic stability and binding affinity, while the carbonitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, influencing the compound's pharmacological profile.

- **Anticancer Activity:** Many quinoline and isoquinoline derivatives have been investigated as potential anticancer agents. For example, certain morpholinopyrimidine-5-carbonitriles have been designed as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cell lines.[\[19\]](#)
- **Antimicrobial and Antiviral Activity:** The isoquinoline nucleus is found in compounds with potent antibacterial and antifungal properties.[\[4\]](#)[\[5\]](#) Some derivatives have shown activity against various Gram-positive and Gram-negative bacteria, while others have been investigated for their antiviral potential.[\[4\]](#)
- **Enzyme Inhibition:** The specific geometry and electronic properties of substituted isoquinolines make them suitable candidates for designing enzyme inhibitors, for instance, targeting kinases or other enzymes involved in cell signaling pathways.

Conceptual Drug Discovery Pathway for Isoquinolines



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